- Preparation of amino-pyrimidine compounds as inhibitors of TBK1 kinase and IKK kinase epsilon, World Intellectual Property Organization, , ,
Cas no 934426-22-9 (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
934426-22-9 structure
Product Name:2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS-Nr.:934426-22-9
MF:C13H17BN2O2
MW:244.097283124924
MDL:MFCD16996233
CID:2112616
PubChem ID:58540750
Update Time:2024-10-26
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile
- (4-Amino-3-cyanophenyl)boronic acid pinacol ester
- JWCNIIZUTIYXTL-UHFFFAOYSA-N
- MB20256
- FCH2776335
- 2-AMINO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZONITRILE
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
- 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- AKOS027339223
- EN300-7400601
- A1-33584
- SCHEMBL1668230
- 4-Amino-3-cyanophenylboronic Acid Pinacol Ester
- 2-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- AS-40347
- DB-292760
- 934426-22-9
- CS-0128682
- MFCD16996233
- SY242760
- Z2044798731
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
-
- MDL: MFCD16996233
- Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3
- InChI-Schlüssel: JWCNIIZUTIYXTL-UHFFFAOYSA-N
- Lächelt: O1B(C2C=CC(=C(C#N)C=2)N)OC(C)(C)C1(C)C
Berechnete Eigenschaften
- Genaue Masse: 244.1383080g/mol
- Monoisotopenmasse: 244.1383080g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 358
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 68.3
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | A579210-50mg |
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester |
934426-22-9 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A579210-100mg |
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester |
934426-22-9 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A579210-500mg |
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester |
934426-22-9 | 500mg |
$ 365.00 | 2022-06-08 | ||
| Ambeed | A505090-100mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 100mg |
$12.0 | 2025-04-15 | |
| Ambeed | A505090-250mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 250mg |
$17.0 | 2025-04-15 | |
| Ambeed | A505090-1g |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 1g |
$52.0 | 2025-04-15 | |
| Ambeed | A505090-5g |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 5g |
$257.0 | 2025-04-15 | |
| Chemenu | CM219128-100mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 95+% | 100mg |
$68 | 2022-08-31 | |
| Chemenu | CM219128-250mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 95+% | 250mg |
$112 | 2022-08-31 | |
| Chemenu | CM219128-1g |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 95+% | 1g |
$257 | 2022-08-31 |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Antibody-ALK5 inhibitor conjugates and their uses, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, rt → 80 °C
Referenz
- Preparation of triazolylanilinoquinazolines as antivirals., World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 4 h, rt → 80 °C
Referenz
- Quinazoline derivatives, useful in treating or preventing a flaviviridae infection, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 20 h, 80 °C
Referenz
- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 30 min, 85 °C
Referenz
- Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 30 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Pyrazolopyridine derivatives for use in the treatment of bladder cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referenz
- Nitrogen-containing heterocyclic compound, its preparation method, intermediate, composition and application, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referenz
- Preparation of nitrogenous heterocyclic compounds as ErbB2 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 2861929-14-6 Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, rt
1.2 12 h, rt
Referenz
- Ligand- and Substrate-Controlled para C-H Borylation of Anilines at Room Temperature, Organic Letters, 2022, 24(44), 8147-8152
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 80 °C; cooled
Referenz
- Preparation of substituted pyrimidinylbenzonitriles as IKK-related kinase ε and TANK-binding kinase 1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, 130 °C
Referenz
- Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation, European Journal of Medicinal Chemistry, 2017, 141, 446-459
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referenz
- Preparation of indazole compounds as glucokinase activators for treating diabetes and obesity, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 70 °C; overnight, 70 °C
Referenz
- Preparation of substituted pyridinecarboxamides and benzamides useful in cancer treatments targeting cancer stem cells, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 10 min, rt → 110 °C
Referenz
- Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2513-2517
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 30 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Process for the preparation of pyrazolopyridine derivatives and therapeutic use thereof, United States, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 d, 80 °C
Referenz
- Aminotriazine derivatives as tank-binding kinase inhibitor and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 30 h, 90 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Preparation of pyrazolopyridines as fibroblast growth factor (FGF) inhibitors, particularly FGF antagonists, and as angiogenesis inhibitors for treatment of inflammation, cancer and cardiovascular diseases, France, , ,
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Raw materials
- Anthranilonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-5-iodobenzonitrile
- 2-Amino-5-bromobenzonitrile
- 4-(morpholin-4-yl)aniline
- Bis(pinacolato)diborane
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Preparation Products
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Bestellnummer:A1066312
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 18:34
Preis ($):211.0/739.0
Email:sales@amadischem.com
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Verwandte Literatur
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reinheit:99%/99%
Menge:5g/25g
Preis ($):211.0/739.0